

Comparing the pharmacokinetic profiles of various substituted pyrazolo[4,3-b]pyridines

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Compound of Interest

Compound Name: 6-Chloro-1*H*-pyrazolo[4,3-*b*]pyridine

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A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyrazolopyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of various substituted pyrazolopyridine derivatives. While the primary focus of this guide is the pyrazolo[4,3-b]pyridine scaffold, a notable scarcity of comprehensive, comparative *in vivo* pharmacokinetic data for this specific isomer in publicly available literature necessitates the inclusion of data from the closely related and more extensively studied pyrazolo[3,4-b]pyridine isomer. This information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of heterocyclic compounds.

Comparative Pharmacokinetic Data of Substituted Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the *in vivo* pharmacokinetic parameters of a series of pyrazolo[3,4-b]pyridine-based DCN1/UBE2M interaction inhibitors in mice. These compounds share a common core but differ in their substitution patterns, providing valuable structure-activity relationship (SAR) insights into their pharmacokinetic behavior.

Compound	R Group	Cmax (µM)	Tmax (h)	AUC (µM·h)	t _{1/2} (h)	Cl (L/kg/h)	Oral Bioavailability (%)
2	4-methylphenyl	0.46	4	7.9	10	1.2	14
4	3-(trifluoromethyl)phenyl	1.15	8	23.8	12	0.64	36
40	2-fluoro-3-(trifluoromethyl)phenyl	2.5	8	70	18	0.21	55

Preclinical Pharmacokinetic Profile of GNE-A

GNE-A is a potent and selective MET kinase inhibitor with a pyrazolo[3,4-b]pyridine core. Its pharmacokinetic profile has been characterized in multiple preclinical species, providing a broader understanding of its potential for translation.

Species	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t _{1/2} (h)	Cl (mL/min/kg)	Vd (L/kg)	Oral Bioavailability (%)
Mouse	-	-	-	-	15.8	-	88.0
Rat	-	-	-	1.67	36.6	-	11.2
Dog	-	-	-	16.3	2.44	-	55.8
Monkey	-	-	-	-	13.9	-	72.4

Experimental Protocols

A detailed understanding of the methodologies used to generate the pharmacokinetic data is crucial for its interpretation and comparison.

Pharmacokinetic Analysis of DCN1/UBE2M Inhibitors in Mice

- Animal Model: Male CD-1 mice (n=3 per group).
- Dosing:
 - Intravenous (IV): 15 mg/kg administered as a single bolus dose.
 - Oral (PO): 50 mg/kg administered by oral gavage.
- Sample Collection: Blood samples were collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via saphenous vein bleeding.
- Sample Processing: Plasma was separated by centrifugation.
- Bioanalysis: Compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, Cl, and oral bioavailability).

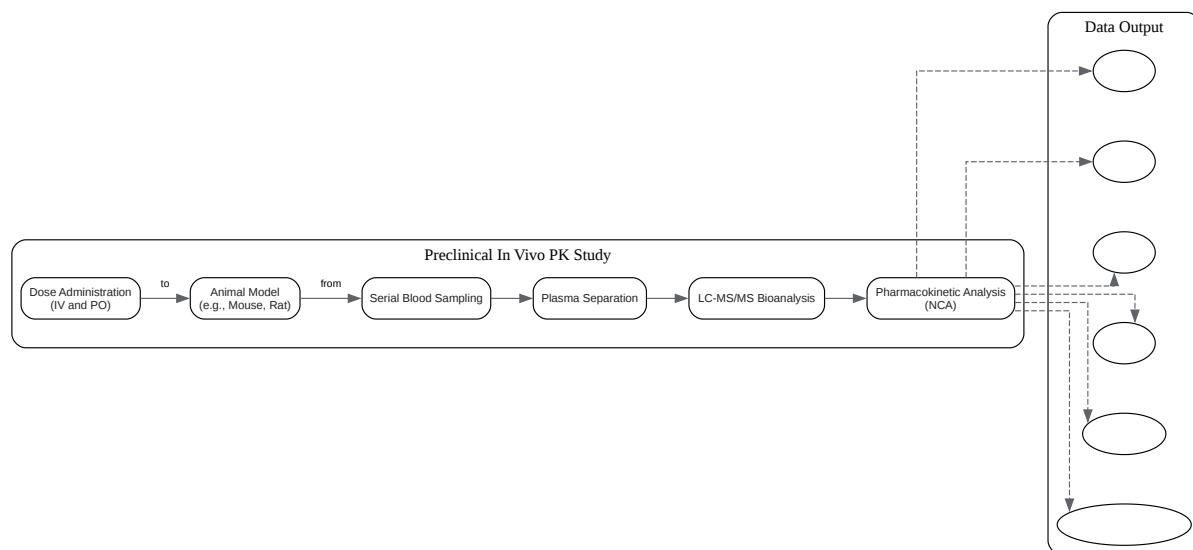
Preclinical Pharmacokinetic Studies of GNE-A

- Animal Models: Mouse, rat, dog, and monkey.
- Dosing:
 - Intravenous (IV): Administered to assess clearance and volume of distribution.
 - Oral (PO): Administered to determine oral bioavailability.

- Sample Collection: Serial blood samples were collected at predetermined time points.
- Sample Processing: Plasma was harvested from the blood samples.
- Bioanalysis: Plasma concentrations of GNE-A were quantified using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters. Allometric scaling was employed to predict human clearance and volume of distribution.

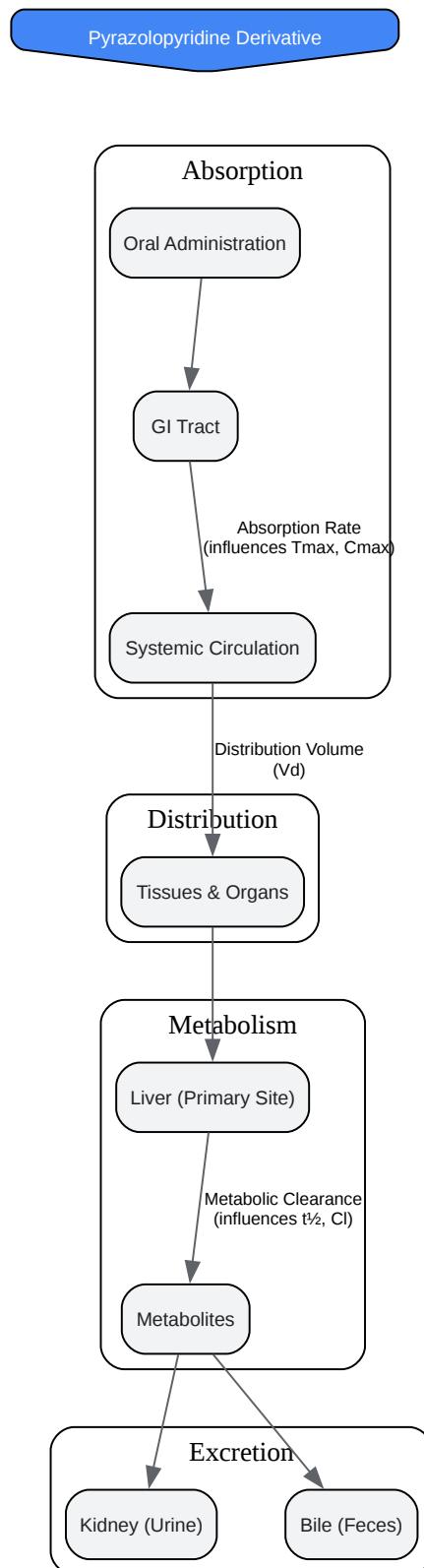
Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating the pharmacokinetic properties of substituted pyrazolopyridines.



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Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.

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